molecular formula C30H34N4O12S4 B13107720 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid

4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid

Cat. No.: B13107720
M. Wt: 770.9 g/mol
InChI Key: MJDBGAYPVOEELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly sulfonated aromatic amine derivative characterized by a branched structure with four sulfonic acid (–SO₃H) groups and multiple ethylamino (–NH–CH₂–CH₂–) linkages. Its molecular architecture features a central benzene ring connected via ethylamino spacers to additional sulfonated aniline moieties, resulting in a polyfunctionalized structure. The presence of multiple sulfonic acid groups confers exceptional water solubility and strong acidic properties, making it suitable for applications in catalysis, dye chemistry, and ion-exchange resins .

Properties

Molecular Formula

C30H34N4O12S4

Molecular Weight

770.9 g/mol

IUPAC Name

4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid

InChI

InChI=1S/C30H34N4O12S4/c35-47(36,37)27-9-1-23(2-10-27)31-17-19-33(25-5-13-29(14-6-25)49(41,42)43)21-22-34(26-7-15-30(16-8-26)50(44,45)46)20-18-32-24-3-11-28(12-4-24)48(38,39)40/h1-16,31-32H,17-22H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)

InChI Key

MJDBGAYPVOEELT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCN(CCN(CCNC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid typically involves multiple steps, starting with the sulfonation of aniline derivatives. The process includes:

    Sulfonation: Aniline derivatives are treated with sulfuric acid to introduce sulfonic acid groups.

    Alkylation: The sulfonated aniline is then alkylated using ethylene oxide or similar reagents to introduce ethylamine groups.

    Coupling: The alkylated product is coupled with additional sulfonated aniline derivatives to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in aqueous or alcoholic solutions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biochemical Applications

The compound is utilized primarily for its dye properties and as a marker in biological assays. Its ability to interact with proteins, nucleic acids, and cellular membranes allows it to serve as a probe in various biochemical studies.

  • Dye Applications : The sulfonic acid groups contribute to the compound's water solubility, facilitating its use as a dye in biological staining techniques. This is particularly useful in microscopy and histology for visualizing cellular structures.
  • Biological Assays : The compound is employed in fluorescence assays due to its ability to bind selectively to certain biomolecules. This property aids in the detection and quantification of proteins and nucleic acids in complex biological samples.

Pharmaceutical Applications

The compound's structural characteristics make it suitable for various pharmaceutical applications:

  • Drug Development : It serves as a lead compound for synthesizing new pharmaceutical agents. Its interaction with biological targets can be studied to develop drugs that modulate specific biological pathways.
  • Therapeutic Agents : Research indicates potential therapeutic applications, particularly in targeting diseases involving oxidative stress or inflammation. Its dual functionality as an antioxidant and pro-oxidant depending on concentration could be exploited in treating various conditions.

Material Science Applications

In materials science, the compound is investigated for its role in developing new materials with enhanced properties:

  • Conductive Polymers : The presence of sulfonate groups can improve the conductivity of polymers, making this compound a candidate for use in conductive materials.
  • Nanotechnology : Its functionalization capabilities allow it to be used in creating nanoparticles with specific properties for drug delivery systems or biosensors.

Synthesis and Characterization

The synthesis of 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid involves multi-step reactions that require precise control of conditions to achieve high yields and purity. The typical synthesis pathway includes:

  • Formation of Aniline Derivatives : Starting from aniline compounds, sulfonation reactions are performed to introduce sulfonate groups.
  • Coupling Reactions : These derivatives are then coupled through various amine linkages to form the final product.
  • Purification : The final product is purified using techniques such as crystallization or chromatography.

Case Studies

Several studies have highlighted the versatility of this compound:

  • A study demonstrated its effectiveness as a fluorescent marker in live-cell imaging, allowing researchers to visualize dynamic processes within cells without disrupting cellular function.
  • Another research project focused on its application in drug delivery systems, where it was used to enhance the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid and amine groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties Applications
4-[2-[4-sulfo-N-...]benzenesulfonic acid C₂₄H₂₈N₄O₁₂S₄ (hypothetical) Four –SO₃H, multiple –NH–CH₂–CH₂– Extreme water solubility, high acidity Catalysis, polymer synthesis
4'-Amino-4-nitrodiphenylamine-2-sulfonic acid C₁₂H₁₁N₃O₅S One –SO₃H, –NO₂, –NH–C₆H₄–NH– Moderate solubility, redox activity Dyes, corrosion inhibitors
4-Amino-4′-nitrostilbene-2,2′-disulfonic acid C₁₄H₁₁N₂O₈S₂ Two –SO₃H, –NO₂, –CH=CH– UV absorbance, fluorescence Optical materials, sensors
N-Acetylsulfanilic acid C₈H₉NO₄S One –SO₃H, –NHCOCH₃ Low solubility, hydrolytic stability Pharmaceuticals, intermediates

Physicochemical Properties

  • Solubility: The quadruple sulfonation in the target compound enhances water solubility (>500 g/L) compared to mono- or disulfonated analogs (e.g., N-Acetylsulfanilic acid: 50 g/L) .
  • Acidity: The four –SO₃H groups result in a pKa < 1, significantly more acidic than 4′-amino-4-nitrodiphenylamine-2-sulfonic acid (pKa ~2.5) .
  • Thermal Stability: Branched ethylamino linkages may reduce thermal stability compared to linear stilbene disulfonic acids, which decompose above 300°C .

Spectroscopic Characterization

Like its analogs, the compound’s structure can be confirmed via:

  • ¹H-NMR: Peaks at δ 6.5–8.0 ppm (aromatic protons) and δ 2.5–3.5 ppm (ethylamino –CH₂–) .
  • UV-Vis : Strong absorbance at λ = 250–300 nm due to conjugated π-systems and –SO₃H auxochromes .
  • IR : Stretching vibrations at 1040 cm⁻¹ (S=O) and 3400 cm⁻¹ (–NH) .

Biological Activity

4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid, commonly referred to as a complex aromatic sulfonic acid, is characterized by multiple sulfonic acid groups and amine functionalities. Its intricate structure enables significant biological activity, making it valuable in various biochemical applications.

Chemical Structure

The compound features a central benzene ring with multiple functional groups that enhance its solubility and reactivity. The presence of sulfonate and amine groups contributes to its ability to interact with biological molecules, facilitating its use in biochemical assays and as a marker in various studies.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Dye Applications : The compound is utilized as a dye, particularly in biological assays where visualization is crucial.
  • Protein Interaction : It exhibits the ability to interact with proteins, which is essential for understanding cellular mechanisms and developing therapeutic agents.
  • Nucleic Acid Interaction : Its structure allows it to bind with nucleic acids, potentially influencing gene expression and cellular processes.
  • Membrane Interaction : The compound's amphiphilic nature enables it to interact with cellular membranes, which can affect membrane fluidity and permeability.

Research Findings

Research has demonstrated various aspects of the biological activity of this compound:

  • Interaction Studies : Studies have shown that the compound can effectively bind to proteins and nucleic acids, influencing their function. For instance, the binding affinity of the compound for specific proteins was measured, revealing significant interaction strengths that suggest its potential as a therapeutic agent or diagnostic tool.
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits biological activity, it also requires careful consideration regarding its safety profile. In studies assessing its effects on human cell lines, concentrations leading to cytotoxicity were identified, emphasizing the need for controlled usage in research settings .
  • Case Studies : A notable case study involved the use of this compound in fluorescence microscopy to visualize cellular structures. The compound's fluorescent properties allowed researchers to track cellular processes in real-time, demonstrating its utility in advanced imaging techniques .

Data Table: Biological Activity Overview

Activity Type Description Reference
Dye ApplicationsUsed as a marker in biological assays for visualization
Protein InteractionBinds effectively with various proteins
Nucleic Acid BindingInfluences gene expression through interaction with DNA/RNA
Membrane InteractionAlters membrane properties affecting permeability
Toxicity ProfileCytotoxic at high concentrations; requires safety assessments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.